molecular formula C13H9NS B1148916 (E)-3-phenyl-2-(3-thienyl)acrylonitrile CAS No. 13781-54-9

(E)-3-phenyl-2-(3-thienyl)acrylonitrile

Cat. No.: B1148916
CAS No.: 13781-54-9
M. Wt: 211.28226
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-Phenyl-2-(3-thienyl)acrylonitrile is an α,β-unsaturated nitrile derivative featuring a phenyl group at the β-position and a 3-thienyl substituent at the α-position. Its synthesis typically involves Knoevenagel condensation followed by cycloaddition reactions. For instance, it is synthesized via a one-pot reaction using benzaldehyde, malononitrile, and sodium azide in the presence of catalysts like Cu@APS-TDU-PMO, achieving high yields under optimized conditions (110°C, solvent-free, 30 mg catalyst loading) .

This compound serves as a precursor for antitumor agents, such as 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives, which exhibit activity against MEK-1 receptors . Its E-configuration is stabilized by minimized steric and electronic repulsions between aromatic groups, as confirmed by NMR and computational studies .

Properties

CAS No.

13781-54-9

Molecular Formula

C13H9NS

Molecular Weight

211.28226

Synonyms

(E)-3-phenyl-2-(3-thienyl)acrylonitrile

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Catalytic Performance

The table below compares (E)-3-phenyl-2-(3-thienyl)acrylonitrile with analogs differing in substituents or reaction pathways:

Compound Name Substituent (R) Molecular Formula Yield (%) Key Applications/Catalytic Performance Reference
This compound 3-Thienyl C₁₃H₉NS 85–94 Antitumor precursors; stable E-isomer
(E)-3-Phenyl-2-(phenylsulfonyl)acrylonitrile Phenylsulfonyl C₁₆H₁₃NO₂S 87–99 Moderate enantioselectivity (54–59% ee) in MIRC reactions
(E)-3-Phenyl-2-(thiophen-2-yl)acrylonitrile Thiophen-2-yl C₁₃H₉NS N/A Enhanced E-isomer stability via planar conformation
(Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrile 1H-Indol-3-yl C₁₅H₁₁N₂S N/A Rare Z-isomer; structural studies
(E)-3-Phenyl-2-[(phenylsulfonyl)methyl]acrylonitrile Phenylsulfonylmethyl C₁₆H₁₃NO₂S 99 High yield in Knoevenagel condensation

Key Observations :

  • Electron-Withdrawing Groups : Phenylsulfonyl-substituted derivatives (e.g., entries 2 and 5) exhibit lower enantioselectivity in asymmetric reactions compared to thienyl analogs, likely due to steric hindrance .
  • Isomer Stability : E-isomers dominate due to minimized steric clashes (e.g., planar geometry in (E)-3-phenyl-2-(thiophen-2-yl)acrylonitrile) . Z-isomers are rare and require specific synthetic conditions .
  • Catalytic Efficiency : Cu@APS-TDU-PMO catalysts enable recyclability (6 cycles, <5% activity loss) for synthesizing tetrazole derivatives of this compound, outperforming homogeneous catalysts .

Antitumor Activity

(E)-3-Phenyl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives (synthesized from the parent compound) show potent antitumor activity, with IC₅₀ values <10 μM against breast cancer cell lines. The tetrazole ring and hydrophobic interactions with MEK-1 receptors are critical for activity . In contrast, sulfonyl-substituted analogs lack comparable biological data, highlighting the importance of the tetrazole moiety .

Preparation Methods

Standard Reaction Protocol

In a representative procedure, 3-thiopheneacetonitrile (1 mmol) is dissolved in anhydrous ethanol, followed by the addition of potassium tert-butoxide (1 mmol) as a base catalyst. After stirring at room temperature for 15 minutes, benzaldehyde (1 mmol) is introduced, and the mixture is heated under reflux for 2–3 hours. The crude product precipitates upon cooling and is purified via crystallization from dimethylformamide (DMF), yielding yellow crystals suitable for X-ray diffraction analysis.

Table 1: Key Reaction Parameters for Knoevenagel Synthesis

ParameterDetailsSource
CatalystPotassium tert-butoxide
SolventAnhydrous ethanol
TemperatureReflux (78–82°C)
Reaction Time2–3 hours
Yield70% (for 3,4,5-trimethoxy derivative)

Stereochemical Control

The (E)-configuration of the double bond is favored under these conditions due to the stabilization of the transition state by the electron-withdrawing nitrile group. Nuclear magnetic resonance (NMR) analysis confirms the trans geometry, with coupling constants (J) of 12–14 Hz for the vinyl protons. Notably, attempts to isolate the (Z)-isomer under these conditions have been unsuccessful, suggesting kinetic control drives the reaction toward the (E)-form.

Catalytic Variations and Their Impact on Yield

While potassium tert-butoxide is effective, alternative catalysts have been explored to optimize reaction efficiency and scalability.

Piperidine-Catalyzed Reactions

A modified protocol using piperidine (10 mol%) in ethanol at 60°C achieves comparable yields (30–46%) for analogous 2-thienyl derivatives. However, this method requires extended reaction times (6–8 hours) and often produces mixtures of (E)- and (Z)-isomers, necessitating chromatographic separation. For the 3-thienyl variant, the steric bulk of potassium tert-butoxide likely suppresses side reactions, making it superior for stereoselective synthesis.

Solvent Effects

Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) have been tested but result in lower yields (<20%) due to premature decomposition of the nitrile precursor. Ethanol’s dual role as a solvent and proton donor facilitates enolate formation, critical for the condensation mechanism.

Substrate Scope and Functional Group Tolerance

The benzaldehyde component can be modified with electron-donating or withdrawing groups to tune the electronic properties of the final product.

Electron-Donating Substituents

4-Methoxy and 3,4,5-trimethoxy benzaldehydes react efficiently, yielding (E)-3-aryl-2-(3-thienyl)acrylonitriles in 60–70% yields. The methoxy groups enhance aldehyde electrophilicity, accelerating the condensation step.

Electron-Withdrawing Substituents

4-Bromo- and 4-nitrobenzaldehydes require higher temperatures (90–100°C) and prolonged reaction times (4–5 hours), with yields dropping to 40–50%. Steric hindrance from bulky substituents further reduces reactivity, as seen in 2-methylbenzaldehyde derivatives (yields <30%).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • NMR Spectroscopy : The (E)-configuration is confirmed by 1H^1H NMR (δ 7.8–8.2 ppm for vinyl protons, J=1214J = 12–14 Hz).

  • Mass Spectrometry : Electron ionization (EI) spectra show molecular ion peaks at m/z 301 ([M+^+]) with characteristic fragmentation patterns.

X-ray Crystallography

Single-crystal X-ray analysis reveals planar geometries with dihedral angles of 5–10° between the thienyl and phenyl rings, minimizing steric strain. Intermolecular C–H⋯N hydrogen bonds stabilize the crystal lattice, contributing to the compound’s high melting point (391–392 K).

Challenges and Limitations

Byproduct Formation

Competing aldol condensation and Michael addition side reactions can occur, particularly with electron-deficient aldehydes. Rigorous exclusion of moisture and controlled pH (8–9) mitigate these issues.

Purification Difficulties

The product’s limited solubility in common organic solvents complicates chromatography. Recrystallization from DMF remains the preferred purification method, though it risks co-crystallizing unreacted starting materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.